Indomethacin heptyl ester

Übersicht

Beschreibung

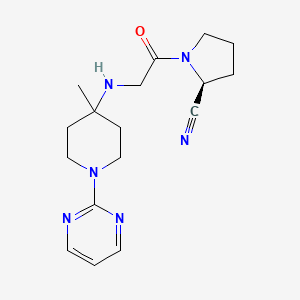

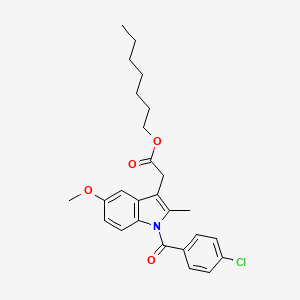

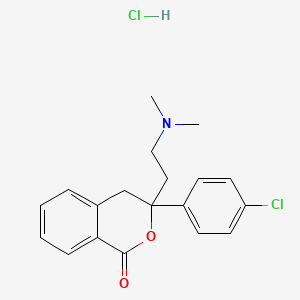

Indomethacin heptyl ester is a potent but non-selective inhibitor of both COX-1 and COX-2 . It is a substituted indole acetic acid, wherein the carboxylate can be derivatized as an ester or amide .

Synthesis Analysis

The synthesis of Indomethacin heptyl ester involves various chemical methods . The most commonly used methods for the determination of Indomethacin are high-performance liquid chromatography, voltammetry, and UV spectroscopy . A more efficient, modern synthesis developed by scientists at Merck involves a β-sulfonate modified aryl hydrazine .Molecular Structure Analysis

The chemical formula of Indomethacin heptyl ester is C26H30ClNO4 . Its exact mass is 455.19 and its molecular weight is 455.980 .Chemical Reactions Analysis

Indomethacin, the parent compound of Indomethacin heptyl ester, is known to inhibit the biosynthesis of prostaglandins by preventing binding of the substrate, arachidonic acid, to the active site of the enzyme cyclooxygenase (COX) .Physical And Chemical Properties Analysis

The water-free compound is stable up to about 265 °C, then it decomposes up to 365 °C and DTG peak = 315 °C . The lipid solubility of Indomethacin heptyl ester was enhanced by adding various alkyl groups to the drug via an ester linkage .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects and Apoptosis Induction

- Application : The methyl ester derivative of indomethacin has shown potent inhibition of prostaglandin E2 and nitric oxide production. It also induces apoptosis in HL-60 cells, suggesting a stronger anti-inflammatory effect compared to the parent drug, indomethacin (Chao et al., 2005).

Enhancement of Lipid Solubility for Topical Formulations

- Application : Modification of indomethacin by adding various alkyl groups (including methyl, ethyl) enhances its lipid solubility. This enhancement is beneficial for topical formulations, potentially reducing unwanted side effects associated with the drug (Abualhasan et al., 2022).

Inhibition of Cancer Cell Growth

- Application : Indomethacin has been found to inhibit the growth of medullary thyroid carcinoma cells, possibly by reducing cell cycle progression into S phase. This indicates its potential as a therapeutic agent in certain cancer treatments (Tomoda et al., 2008).

Activation of Specific Receptors

- Application : Indomethacin activates the PGD2 receptor CRTH2, suggesting a role in mediating therapeutic and side effects of the drug, independently of its cyclooxygenase inhibition properties (Hirai et al., 2002).

Reduced Toxic Effects with Ester Analogs

- Application : N,N-disubstituted aminoethanol ester derivatives of indomethacin show reduced gastric toxicity compared to the parent drug. Some esters maintain anti-inflammatory and analgesic action, highlighting their potential for novel therapeutic applications (Halen et al., 2007).

Antiviral Activity

- Application : Indomethacin exhibits antiviral activity against several pathogens, including vesicular stomatitis virus. This effect is attributed to its activation of the protein kinase R (PKR), leading to the inhibition of viral protein translation and protection of host cells (Amici et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Lipid bioconjugates of Indomethacin have been established as promising candidates for future clinical studies . They have been shown to protect against acute intestinal epithelial injury caused by Indomethacin . A targeted prodrug approach that aims to allow intestinal permeability by specific transporters, as well as activation by specific enzymes, may greatly improve the prodrug efficiency, and allow for novel oral treatment options .

Eigenschaften

IUPAC Name |

heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBCHCVNKGZCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indomethacin heptyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)

![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)

![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)